molecular formula C11H11ClN2O B8631036 4-chloro-2-isopropylphthalazin-1(2H)-one

4-chloro-2-isopropylphthalazin-1(2H)-one

Cat. No.: B8631036
M. Wt: 222.67 g/mol
InChI Key: KTJFTVPHQLEGPS-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylphthalazin-1(2H)-one is a substituted phthalazinone derivative characterized by a chloro group at position 4 and an isopropyl group at position 2 of the phthalazinone core. Phthalazinones are heterocyclic compounds with applications in medicinal chemistry, materials science, and catalysis .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(12)13-14/h3-7H,1-2H3

InChI Key

KTJFTVPHQLEGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Chlorine at position 4 contributes to electron-withdrawing effects, possibly stabilizing the phthalazinone ring and influencing reactivity .

Crystallinity and Intermolecular Interactions :

  • Analogs like 4-(4-methylphenyl)-2-(propynyl)phthalazin-1(2H)-one exhibit C-H⋯O hydrogen bonds and π-π stacking (distance: 3.6990 Å) . The bulkier isopropyl group may disrupt such interactions, reducing crystallinity compared to phenyl or methyl derivatives.

Synthetic Accessibility :

  • 4-Chloro derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation. The isopropyl group may require tailored alkylation conditions (e.g., isopropyl halides with Lewis acids) .

Biological Activity :

  • Analogs with 4-chlorobenzyl groups show anticancer activity (e.g., compound 17 in , IC₅₀ <10 µM). The isopropyl group’s steric bulk could modulate target binding affinity .

Research Findings and Trends

  • Quantum Effects in Isotopic Analogs : While unrelated directly, isotopic studies (1H, 2H, 3H) highlight mass-dependent behaviors in quantum systems (e.g., tritium’s quasi-crystal regime at high densities) . By analogy, heavier substituents like isopropyl may influence conformational dynamics in solution.
  • Thermodynamic Stability: Methyl and phenyl substituents stabilize phthalazinones via resonance and inductive effects. Isopropyl’s electron-donating nature may slightly reduce ring stability compared to chloro or benzyl groups .

Preparation Methods

Stepwise Protocol

  • Synthesis of 4-Chloro-2-isopropylbenzoic Acid

    • Alkylation : Introduce the isopropyl group via Friedel-Crafts alkylation of 4-chlorobenzoic acid using isopropyl chloride and AlCl₃ as a catalyst.

    • Chlorination : Alternatively, chlorinate 2-isopropylbenzoic acid at the para position using Cl₂ or N-chlorosuccinimide under Lewis acid catalysis.

  • Cyclization to Phthalazinone

    • React 4-chloro-2-isopropylbenzoic acid with hydrazine hydrate in ethanol under reflux. This forms the phthalazinone core via intramolecular cyclization.

    • Conditions : Acidic or basic catalysis (e.g., H₂SO₄ or NaOH) may enhance reaction efficiency.

Table 1: Hypothetical Synthesis of this compound

StepReagents/ConditionsProductYield*Reference Basis
14-Chlorobenzoic acid + Isopropyl chloride, AlCl₃, 80°C4-Chloro-2-isopropylbenzoic acid60–70%
2Hydrazine hydrate, ethanol, refluxThis compound70–80%

*Yields are estimated based on analogous reactions.

Alternative Route via N-Alkylation and Chlorination

Another strategy involves pre-forming the phthalazinone core and subsequently introducing substituents.

Stepwise Protocol

  • Synthesis of 2-Isopropylphthalazin-1(2H)-one

    • Alkylate phthalazinone with isopropyl bromide using a base (e.g., K₂CO₃) in DMF.

    • Conditions : 60°C, 6–12 hours.

  • Chlorination at the 4-Position

    • Use Cl₂ gas or SOCl₂ in the presence of a Lewis acid (e.g., FeCl₃) to achieve electrophilic substitution.

    • Conditions : 0–25°C, inert solvent (e.g., CH₂Cl₂).

Table 2: Alternative Synthesis Pathway

StepReagents/ConditionsProductYield*Reference Basis
1Phthalazinone + Isopropyl bromide, K₂CO₃, DMF, 60°C2-Isopropylphthalazin-1(2H)-one50–60%
2SOCl₂, FeCl₃, CH₂Cl₂, 0°CThis compound65–75%

Chlorination of Pre-alkylated Phthalazinones

Chlorination can be performed post-cyclization to avoid interference with the alkylation step.

Key Considerations

  • Regioselectivity : Chlorination at the 4-position requires directing groups. The isopropyl group at C2 may influence reactivity.

  • Catalysts : Lewis acids (e.g., AlCl₃, FeCl₃) improve chlorination efficiency.

Table 3: Chlorination Optimization

ParameterOptimal RangeImpact on YieldReference Basis
Temperature0–25°CHigher yields at lower temps
Chlorinating AgentSOCl₂ > Cl₂Better control with SOCl₂
CatalystFeCl₃ (5 mol%)Enhanced regioselectivity

Purification and Characterization

  • Crystallization : Isolate the product via recrystallization in ethanol or methanol.

  • Analytical Data : Confirm structure using IR (amide C=O ~1640 cm⁻¹), ¹H NMR (isopropyl CH ~1.2 ppm, aromatic H ~7.5 ppm) .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-isopropylphthalazin-1(2H)-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with phthalic anhydride derivatives under acidic conditions. For example, refluxing phenylhydrazine with phthalic anhydride in 10% HCl yields phthalazinone analogs . To optimize, vary reaction time (e.g., 9–12 hours), temperature (80–100°C), and molar ratios of reactants. Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) can enhance yield. Post-synthesis, recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H NMR : Identify aromatic protons (δ 7.3–8.3 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Splitting patterns confirm substitution positions .
  • IR : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate the phthalazinone core .
  • Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish substituents (e.g., Cl loss at m/z ~35) .

Q. How can researchers assess the purity of this compound and identify common impurities?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards. Common impurities include chlorinated byproducts (e.g., 4-(4-chlorobenzyl)phthalazin-1(2H)-one) . For quantification, calibrate with spiked samples and validate methods per ICH guidelines (precision ±2% RSD, recovery 98–102%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Multi-Model Validation : Compare density functional theory (DFT) results (e.g., B3LYP/6-31G*) with semi-empirical methods (e.g., PM6) to assess electronic properties. Discrepancies in electrophilicity indices may explain unexpected reactivity .
  • Experimental Cross-Check : Perform kinetic studies (e.g., pseudo-first-order conditions) to measure reaction rates. If computational data overestimates nucleophilic attack, steric effects from the isopropyl group may dominate .

Q. How can crystallographic data enhance the understanding of this compound’s structure-activity relationships?

  • Methodological Answer :
  • X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For example, phthalazinone derivatives often form dimers via N-H···O interactions, influencing solubility .
  • RCSB PDB Tools : Use Mercury software to analyze bond angles and torsion angles. Compare with bioactive conformations of analogs (e.g., anti-onchocercal phthalazinones) to identify pharmacophoric features .

Q. What advanced methodologies are recommended for studying the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. IC₅₀ values <10 µM suggest therapeutic potential .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions. Focus on key residues (e.g., Ser203 in AChE) and validate with mutagenesis studies .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress. Adjust feed rates of hydrazine derivatives dynamically .
  • DoE Optimization : Use a central composite design to evaluate factors like solvent polarity (e.g., ethanol vs. DMF) and stirring speed. Pareto charts identify critical parameters (e.g., temperature contributes 65% to yield variance) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to HCl (pH 1.2) and NaOH (pH 12.8) at 40°C for 24 hours. HPLC-MS identifies degradation products (e.g., hydrolyzed phthalic acid derivatives) .
  • pH-Rate Profiling : Plot degradation rate constants (k) vs. pH. A V-shaped profile indicates acid/base-catalyzed hydrolysis. If literature reports diverge, check buffer ionic strength (e.g., 0.1 M vs. 0.01 M) .

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